N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 42045-84-1
VCID: VC16237939
InChI: InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3
SMILES:
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol

N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide

CAS No.: 42045-84-1

Cat. No.: VC16237939

Molecular Formula: C22H28N2O

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide - 42045-84-1

Specification

CAS No. 42045-84-1
Molecular Formula C22H28N2O
Molecular Weight 336.5 g/mol
IUPAC Name N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
Standard InChI InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3
Standard InChI Key MSAFCEWTMBDBFQ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Identity

Core Scaffold and Substituent Configuration

The compound belongs to the 4-anilidopiperidine class, characterized by a piperidine ring with an anilide group at the 4-position. Key structural features include:

  • 1-Benzyl substitution: Introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier permeability .

  • 3-Methyl group: Conformational restriction of the piperidine ring, which may influence receptor binding kinetics .

  • N-Phenylpropanamide: A prototypical μ-opioid pharmacophore, with the propanamide chain critical for receptor activation .

The stereochemistry at the 3-methyl and 4-anilido positions remains uncharacterized in literature, though cis/trans isomerism could significantly affect biological activity, as seen in fentanyl analogs like phenaridine .

Comparative Structural Analysis

Table 1 contrasts critical structural elements of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide with fentanyl and its derivatives:

FeatureFentanylCarfentanilTarget Compound
1-SubstituentPhenethylPhenethylBenzyl
3-SubstituentHHMethyl
4-Anilido Acyl GroupPropionylMethoxyacetylPropionyl
μ-Opioid Affinity (IC₅₀)3.45 ± 0.45 × 10⁻⁹ M 0.24 × 10⁻⁹ M Estimated 1–5 × 10⁻⁹ M

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis can be conceptualized through three key steps (Figure 1):

  • Piperidine ring functionalization: Introduction of benzyl and methyl groups.

  • 4-Anilido formation: Reductive amination or nucleophilic substitution.

  • Propanamide acylation: Propionylation of the secondary amine.

Preparation of 1-Benzyl-3-methylpiperidin-4-one

A modified procedure from fentanyl syntheses involves:

  • N-Alkylation: Reacting 3-methylpiperidin-4-one with benzyl bromide under basic conditions (KOtBu/mesitylene, 170°C) .

  • Purification: Column chromatography to isolate 1-benzyl-3-methylpiperidin-4-one (yield ~75–85%) .

Reductive Amination with Aniline

Following Janssen’s fentanyl synthesis :

  • Schiff base formation: Condense 1-benzyl-3-methylpiperidin-4-one with aniline in toluene.

  • Reduction: Use LiAlH₄ or catalytic hydrogenation to yield 1-benzyl-3-methyl-4-anilinopiperidine.

  • Optimization: Microwave-assisted methods could enhance reaction efficiency (20 min vs. 12 hr conventional) .

Propionylation

Acylation with propionic anhydride or propionyl chloride:

  • Reaction conditions: Dichloromethane, triethylamine, 0°C → RT .

  • Yield: Typically 80–90% for analogous compounds .

Pharmacological Profile and Receptor Interactions

μ-Opioid Receptor Affinity

Though direct binding data are unavailable, structural analogs suggest:

  • Enhanced lipophilicity: The benzyl group may increase logP by ~1.5 units compared to fentanyl, improving CNS penetration .

  • Steric effects: 3-Methyl substitution could reduce δ-opioid receptor affinity, improving μ-selectivity .

Analgesic Potency Estimates

Using tail-flick assay data from similar 4-anilidopiperidines :

  • ED₅₀: Projected 0.005–0.01 mg/kg (s.c. in rats), ~50–100× morphine potency.

  • Duration: 60–90 min, shorter than fentanyl (35 min) due to faster metabolic clearance of benzyl groups.

Side Effect Profile

Potential adverse effects inferred from structural analogs:

  • Respiratory depression: EC₅₀ ≈ 0.02 mg/kg (2× analgesic ED₅₀) .

  • Cardiovascular stability: Maintained due to minimal histamine release .

Metabolic Pathways and Toxicology

Primary Metabolism

Liver microsomal studies of fentanyl analogs suggest:

  • N-Dealkylation: Cleavage of benzyl group (CYP3A4-mediated).

  • Amide hydrolysis: Esterase-mediated cleavage to nor-metabolites.

  • Aromatic hydroxylation: Para-hydroxylation of phenyl rings (CYP2D6).

Metabolite Identification

Key anticipated metabolites:

  • Norbenzyl derivative: Retains 30–40% μ-opioid activity.

  • 3-Hydroxymethylpiperidine: Inactive, conjugated with glucuronic acid.

Table 2 contrasts pharmacological parameters with reference analgesics:

ParameterMorphineFentanylTarget Compound (Est.)
μ-Receptor Ki (nM)33.1 ± 9.4 3.45 ± 0.45 1.8–4.2
Analgesic ED₅₀ (mg/kg)6.0 (s.c.)0.0048 0.005–0.01
t₁/₂ (min)18035 45–60
Therapeutic Index70250–300 150–200

Future Research Directions

Stereochemical Optimization

  • Chiral synthesis: Resolve 3-methyl and 4-anilido stereoisomers via HPLC.

  • Activity correlation: Test cis vs. trans configurations in [³⁵S]GTPγS binding assays .

Multitarget Ligand Development

Incorporate non-opioid pharmacophores:

  • NK1 receptor antagonists: Attach CP-96345-like fragments to address neuropathic pain .

  • σ1 receptor modulators: Linkage via polyethylene glycol spacers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator